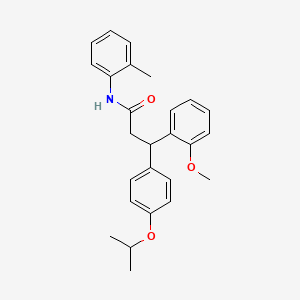![molecular formula C18H17N3O3S B4081134 2-mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4081134.png)
2-mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Übersicht
Beschreibung
Quinazolinone and quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolin-4 (3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
Quinazoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
The formation of 2,3-disubstituted quinazolinones via isatoic anhydride was reported, which involved a one-pot three-component reaction of isatoic anhydride, aldehydes, and amines .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Quinazolinones exhibit promising antibacterial effects. Researchers have investigated their potential as novel antibiotics to combat drug-resistant bacterial strains. These compounds have shown activity against various bacterial species, making them valuable candidates for drug development .
Antioxidant Activity
The presence of the mercapto group in 2-mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suggests potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage and preventing diseases associated with oxidative stress .
Anticancer Potential
Quinazolinones have been investigated for their anticancer activity. Some derivatives exhibit cytotoxic effects against cancer cells, making them interesting candidates for further study. Researchers explore their mechanisms of action and evaluate their potential as chemotherapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of quinazolinones is essential for optimizing their pharmacological properties. Researchers analyze the impact of different substituents on the quinazolinone scaffold to enhance desired activities. This knowledge guides drug design and synthesis .
Corrosion Inhibition
2-Mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione derivatives may serve as corrosion inhibitors for steel under highly acidic conditions. Their effectiveness is closely linked to their molecular structure, making them relevant in materials science and engineering .
Electrochemical Applications
Researchers explore the electrochemical behavior of quinazolinone derivatives. These compounds can be used in various electrochemical techniques, contributing to fields such as sensors, batteries, and fuel cells .
Wirkmechanismus
Zukünftige Richtungen
The future directions in the field of quinazoline and quinazolinone derivatives research involve the development of novel classes of antibacterial agents due to the emergence of drug resistance . The diverse set of biological activities of these compounds encourages medicinal chemists to investigate these fused heterocycles as novel drug molecules .
Eigenschaften
IUPAC Name |
5-(2-methoxyphenyl)-2-sulfanylidene-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-12-8-3-2-5-9(12)13-14-10(6-4-7-11(14)22)19-16-15(13)17(23)21-18(25)20-16/h2-3,5,8,13H,4,6-7H2,1H3,(H3,19,20,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGRCAHAKHVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=S)N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyphenyl)-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4081054.png)
![2-(1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B4081061.png)
![4-(4-chlorophenoxy)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B4081064.png)
![4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4081065.png)
![3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081071.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4081078.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4081085.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B4081090.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-({2-[(4-methylphenyl)thio]ethyl}amino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081092.png)
![N-{imino[(3-pyridinylmethyl)amino]methyl}benzamide](/img/structure/B4081111.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxybenzamide](/img/structure/B4081120.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4081124.png)

![N-(4-fluorobenzyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4081147.png)